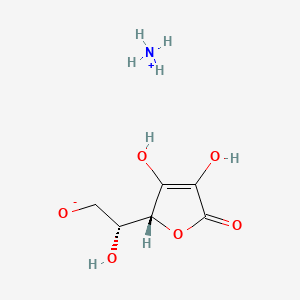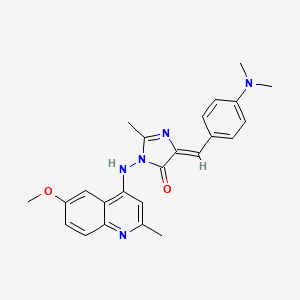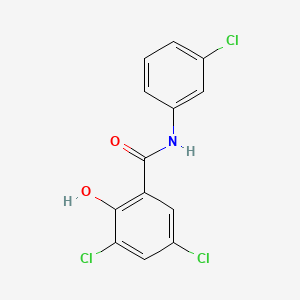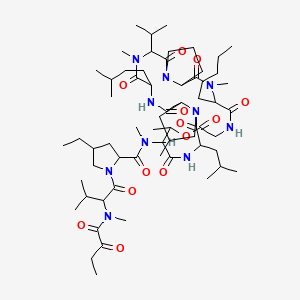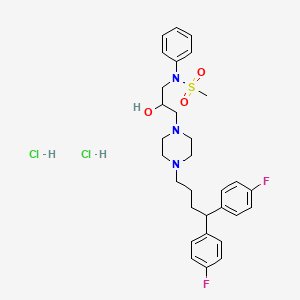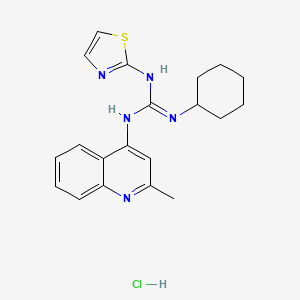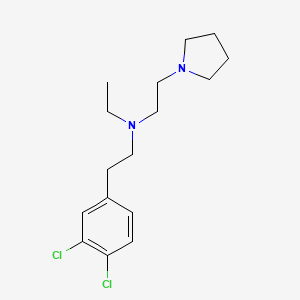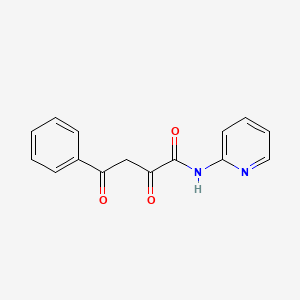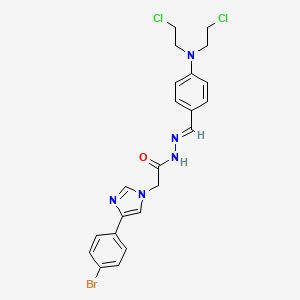
1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a bromophenyl group, and a bis(2-chloroethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the imidazole derivative with bis(2-chloroethyl)amine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites.
相似化合物的比较
Similar Compounds
1H-Imidazole-1-acetic acid derivatives: Compounds with similar imidazole ring structures but different substituents.
Bromophenyl derivatives: Compounds containing the bromophenyl group with varying functional groups.
Bis(2-chloroethyl)amino derivatives: Compounds with the bis(2-chloroethyl)amino group attached to different core structures.
Uniqueness
1H-Imidazole-1-acetic acid, 4-(4-bromophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of the imidazole ring, bromophenyl group, and bis(2-chloroethyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
93637-60-6 |
|---|---|
分子式 |
C22H22BrCl2N5O |
分子量 |
523.2 g/mol |
IUPAC 名称 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-bromophenyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C22H22BrCl2N5O/c23-19-5-3-18(4-6-19)21-14-29(16-26-21)15-22(31)28-27-13-17-1-7-20(8-2-17)30(11-9-24)12-10-25/h1-8,13-14,16H,9-12,15H2,(H,28,31)/b27-13+ |
InChI 键 |
RLCGSBHMACFWNV-UVHMKAGCSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)Br)N(CCCl)CCCl |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)CN2C=C(N=C2)C3=CC=C(C=C3)Br)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


